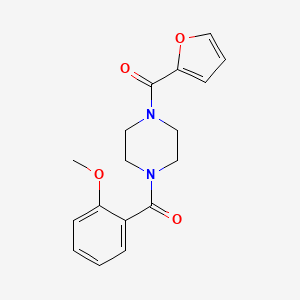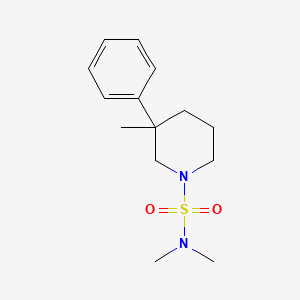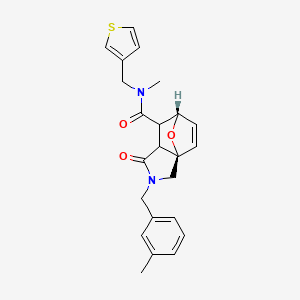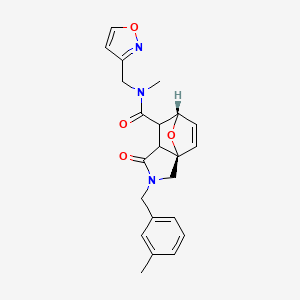![molecular formula C14H18N2OS B5535582 5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of diazatricyclo decanone derivatives involves exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their unique chemical structures and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that include the formation of the diazatricyclo decanone core, functionalization, and derivatization. For example, the synthesis of 6-hydroxy derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives has been accomplished, showcasing the methods to introduce functional groups into the diazatricyclo decanone framework (Fernández et al., 1991).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques used for the structural analysis of these compounds. The crystal structure of related compounds reveals that each ring of the adamantane cage system is a nearly perfect chair, providing insights into the three-dimensional conformation of the diazatricyclo decanone core (Fernández et al., 1990).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including hydroxylation, acyloxylation, and reactions with diazonium salts, leading to a wide range of derivatives with diverse chemical properties. Studies demonstrate the reactivity of the diazatricyclo decanone core and its potential for further functionalization (Rivera & González-Salas, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Antimicrobial Agents : A derivative of the compound, specifically 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, was synthesized and found to have effective antibacterial properties (Balaji, Sarveswari, & Vijayakumar, 2015).
Conformational Studies : Research on the compound's derivatives, such as 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol, has led to insights into stereoelectronic effects and crystal structures, showing the adamantane cage system exhibits nearly perfect chair conformation (Fernández et al., 1990).
Structural and Conformational Study : Another study explored the conformation of similar compounds, particularly focusing on the existence of different crystalline forms stabilized by intramolecular hydrogen bonding (Gálvez et al., 1985).
Potential Applications
Pharmacological Potential : A study synthesized and characterized various esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, indicating the potential of these compounds in pharmacological applications (Fernández et al., 1995).
Opioid Receptor Affinity Studies : Compounds structurally related to 3,8-diazabicyclo[3.2.1]octanes, which share a similar structure to the compound , have been synthesized and tested for their affinity towards mu opioid receptors, indicating potential applications in pain management (Vianello et al., 2000).
Chemical Reactions and Synthesis : The compound's derivatives have been used to study various chemical reactions and syntheses, contributing to the development of new methodologies in organic chemistry (Kakehi, Ito, & Fujita, 1995).
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-13-6-15-8-14(2,12(13)17)9-16(7-13)11(15)10-4-3-5-18-10/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIYJUBTNUSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)


![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)